molecular formula C17H20N2O5S2 B2589449 Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate CAS No. 1705224-09-4

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2589449
CAS No.: 1705224-09-4
M. Wt: 396.48
InChI Key: DVIKTCPYNQVQEF-UHFFFAOYSA-N
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Description

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazepane ring, and a sulfonyl phenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate typically involves multi-step organic reactions. The starting materials often include furan derivatives, thiazepane precursors, and sulfonyl chlorides. The key steps in the synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique functional groups may impart interesting properties to materials, making it useful in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazepane rings may play a role in binding to these targets, while the sulfonyl and carbamate groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid.

    Thiazepane Derivatives: Compounds with thiazepane rings, such as thiazepane-4-carboxylic acid.

    Sulfonyl Phenyl Carbamates: Compounds like sulfonylureas used in diabetes treatment.

Uniqueness

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl N-[4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-23-17(20)18-13-4-6-14(7-5-13)26(21,22)19-9-8-16(25-12-10-19)15-3-2-11-24-15/h2-7,11,16H,8-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKTCPYNQVQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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